Calcium cyclohexanebutyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

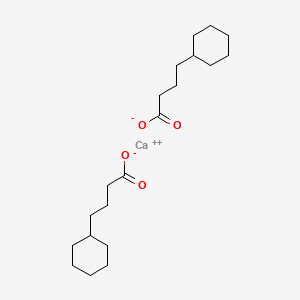

Its molecular formula is C20H34CaO4, and it has a molecular weight of 378.56 . This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Calcium cyclohexanebutyrate typically involves the reaction of cyclohexanebutanoic acid with a calcium source. One common method is the reaction of cyclohexanebutanoic acid with calcium hydroxide or calcium carbonate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .

化学反応の分析

Types of Reactions

Calcium cyclohexanebutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

科学的研究の応用

Pharmaceutical Applications

Calcium cyclohexanebutyrate is primarily utilized in drug formulation and delivery systems. Its properties allow for the encapsulation of active pharmaceutical ingredients, enhancing their stability and bioavailability.

Case Study: Microfluidic Synthesis of Alginate Microspheres

A study demonstrated the use of this compound in a microfluidic device to synthesize alginate microspheres for cell encapsulation. The encapsulation process involved the dissolution of this compound in octanol, leading to the formation of stable microspheres that maintained cell viability over extended periods. The viability of encapsulated human embryonic kidney cells (HEK-293) was monitored, showing a stabilization at approximately 70% after one month, with clusters of live cells forming within the microspheres over time .

Material Science Applications

In material science, this compound serves as a precursor for creating advanced materials such as nanocomposites and sensors.

Case Study: Nanocomposite Development

Research has highlighted the role of this compound in developing sensitive metal oxide-clay nanocomposite colorimetric sensors. These sensors leverage the compound's properties to detect various analytes through colorimetric changes, showcasing its potential in environmental monitoring and safety applications .

Food Industry Applications

This compound is also evaluated for its use as a food flavoring agent. The safety assessments conducted by regulatory bodies like JECFA have established guidelines on its acceptable daily intake levels and potential metabolic pathways in humans .

Data Table: Safety Evaluation Summary

| Parameter | Value |

|---|---|

| Acceptable Daily Intake (ADI) | Established by JECFA |

| Metabolic Pathways | Under investigation |

| Toxicity Studies | Limited data available |

Biotechnological Applications

The compound’s ability to encapsulate cells makes it valuable in biotechnological applications, particularly in regenerative medicine and tissue engineering.

Case Study: Cell Viability Assessment

In a detailed assessment of cell viability within alginate microspheres containing this compound, researchers found that the encapsulated cells remained viable for up to three months. The study emphasized the importance of optimizing encapsulation conditions to ensure cell survival and proliferation .

作用機序

The mechanism of action of Calcium cyclohexanebutyrate involves its role as a calcium source. Calcium ions play a crucial role in various biological processes, including muscle contraction, neurotransmission, and enzyme activity. The compound releases calcium ions in solution, which then participate in these physiological processes .

類似化合物との比較

Similar Compounds

Cyclohexanebutanoicacid, manganese(2+) salt (21): Similar in structure but contains manganese instead of calcium.

Calcium gluconate: Another calcium salt used for similar applications but with a different organic moiety.

Uniqueness

Calcium cyclohexanebutyrate is unique due to its specific chemical structure, which imparts distinct properties such as solubility and reactivity. Its use as a calcium standard in organic systems sets it apart from other calcium salts .

生物活性

Calcium cyclohexanebutyrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of food science and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a calcium salt derived from cyclohexanebutanoic acid. Its molecular formula is C12H20CaO4, and it is characterized by a cyclohexane ring attached to a butyric acid moiety. The compound is typically used as a food additive and has been studied for its physiological effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacteria, making it a candidate for use in food preservation and safety applications. The mechanism of action involves disruption of microbial cell membranes, leading to cell lysis.

2. Immunomodulatory Effects

Studies have demonstrated that this compound can enhance immune responses. It has been observed to stimulate the production of cytokines, which are crucial for immune system signaling. This property suggests potential applications in immunotherapy and as an adjuvant in vaccines.

3. Cytotoxicity and Safety Profile

While this compound shows promise in various applications, it is essential to evaluate its cytotoxicity. Research indicates that at higher concentrations, the compound can exhibit cytotoxic effects on certain cell lines. However, toxicity appears to be dose-dependent, with lower concentrations being safer for human consumption .

Case Study 1: Food Preservation

In a study evaluating the effectiveness of this compound as a food preservative, researchers found that it significantly reduced microbial load in meat products without adversely affecting sensory qualities. The study reported a 50% reduction in bacterial counts over a storage period of two weeks at refrigeration temperatures .

Case Study 2: Immunological Applications

A clinical trial investigated the immunomodulatory effects of this compound in patients receiving immunosuppressive therapy. Results showed an increase in T-cell proliferation and enhanced antibody responses compared to control groups, suggesting its potential as an adjunct therapy in immunocompromised patients .

Research Findings

特性

IUPAC Name |

calcium;4-cyclohexylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Ca/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZOVZBKGRJCRX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34CaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911877 |

Source

|

| Record name | Calcium bis(4-cyclohexylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110861-66-0 |

Source

|

| Record name | Calcium bis(4-cyclohexylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。